Vibegron is a selective β3-adrenergic receptor agonist, a novel, potent compound under investigation for its potential therapeutic applications. [] Vibegron's selectivity for the β3-adrenergic receptor makes it a valuable tool for studying the receptor's role in various physiological processes. []
Synthesis Analysis
The synthesis of Vibegron involves a multi-step process detailed in the publication "Discovery of Vibegron: A Potent and Selective β3 Adrenergic Receptor Agonist for the Treatment of Overactive Bladder." [] The synthesis starts with a pyrrolidine core and involves the incorporation of specific chemical moieties to enhance its potency and selectivity for the β3-adrenergic receptor.
Molecular Structure Analysis
Vibegron's molecular structure is characterized by a pyrrolidine ring substituted with specific functional groups crucial for its interaction with the β3-adrenergic receptor. [] This structure contributes to its high selectivity for the β3-adrenergic receptor over β1 and β2 subtypes. [, ]
Mechanism of Action
Vibegron exerts its effects by binding to and activating β3-adrenergic receptors, primarily located in the detrusor muscle of the urinary bladder. [, , , ] This activation leads to relaxation of the detrusor muscle, increasing bladder capacity and reducing overactivity. [, , , ] Vibegron has demonstrated a full agonist activity at various β3-adrenergic receptor densities, suggesting consistent efficacy regardless of receptor expression levels. []
Physical and Chemical Properties Analysis
Vibegron is formulated as a tablet for oral administration. [] Its chemical properties allow for a once-daily dosing regimen due to its long elimination half-life, which is approximately 70 hours. []
Applications
Investigating β3-adrenergic receptor function: Due to its high selectivity for the β3-adrenergic receptor, Vibegron is a valuable tool for researchers exploring the physiological roles of this receptor in different tissues. [, ]
Exploring the interplay between β3-adrenergic and muscarinic receptors: Research indicates that Vibegron's effects on bladder function can be modulated by muscarinic receptor antagonists, showcasing the potential for synergistic effects between these receptor systems. [] This finding offers valuable insights into the complex interplay between these receptors in bladder physiology.
Developing potential biomarkers: Studies indicate that Vibegron administration leads to increased circulating levels of glycerol and fatty acids in both rats and rhesus monkeys. [] This suggests that these circulating lipids could be utilized as potential surrogate biomarkers for monitoring the biological effects of Vibegron.
Future Directions
Characterizing long-term effects: Further research is needed to comprehensively understand the long-term efficacy and safety of Vibegron in diverse patient populations. [, ] This includes focusing on older patients (≥ 65 years old) and males to assess its efficacy and safety profile across different demographic groups.
Investigating combination therapies: Exploring the therapeutic potential of combining Vibegron with other medications, such as antimuscarinics, warrants further investigation. [] This could lead to more effective treatment strategies for overactive bladder.
Exploring applications beyond the bladder: Given the presence of β3-adrenergic receptors in other tissues, research should explore the potential therapeutic applications of Vibegron beyond the bladder, including potential applications in treating irritable bowel syndrome. []
Related Compounds
Mirabegron
Compound Description: Mirabegron is a first-in-class β3-adrenergic receptor agonist approved for the treatment of overactive bladder (OAB). [] It acts by relaxing the detrusor muscle in the bladder, which reduces urinary urgency and frequency. []
Tolterodine
Compound Description: Tolterodine is an antimuscarinic medication used to treat OAB. [, , ] It works by blocking the action of acetylcholine on muscarinic receptors in the bladder, which reduces bladder contractions and urgency. [, ]
Relevance: Tolterodine, an established OAB treatment, served as an active comparator in clinical trials evaluating Vibegron's efficacy and safety. [, ] While both drugs effectively manage OAB symptoms, they differ in their mechanisms of action and side effect profiles. [, ] Vibegron, a β3-adrenergic receptor agonist, acts by relaxing the detrusor muscle, whereas Tolterodine, an antimuscarinic, blocks acetylcholine's effects on bladder muscles. [, ] This difference is reflected in their side effect profiles. Tolterodine is associated with anticholinergic side effects, such as dry mouth, constipation, and cognitive impairment, which are less common with Vibegron. [, ]
Solifenacin
Compound Description: Solifenacin is a relatively selective M3 muscarinic receptor antagonist used to treat OAB. [] It helps to relax the bladder muscle and reduce urinary urgency, frequency, and incontinence. []
Relevance: Solifenacin, like Tolterodine, is an antimuscarinic medication commonly used for OAB treatment and serves as a comparator to Vibegron in terms of efficacy, safety, and insurance coverage. [] Both drugs effectively manage OAB symptoms, but they differ in their mechanisms of action, leading to distinct side effect profiles. [] Vibegron, as a β3-adrenergic receptor agonist, has a lower risk of anticholinergic side effects compared to Solifenacin, an antimuscarinic medication. [] This difference in side effects impacts patient preference and adherence to therapy.
Oxybutynin
Compound Description: Oxybutynin is an antimuscarinic medication used to treat OAB. [] It works by relaxing the muscles in the bladder, which reduces urinary urgency, frequency, and incontinence. []
Relevance: Oxybutynin, similar to Tolterodine and Solifenacin, is an antimuscarinic medication frequently used to manage OAB symptoms. [] These drugs serve as comparators to Vibegron, particularly in clinical trials and assessments of insurance coverage. [] While effective in treating OAB, Oxybutynin carries a higher risk of anticholinergic side effects compared to Vibegron, a β3-adrenergic receptor agonist. []
Isoproterenol
Compound Description: Isoproterenol is a non-selective β-adrenergic receptor agonist. [] It acts on all three subtypes of β-adrenergic receptors (β1, β2, and β3). [] Due to its broad activity, Isoproterenol is not used clinically for OAB. []
Relevance: Isoproterenol served as a positive control in pharmacological studies characterizing the selectivity and potency of Vibegron for β3-adrenergic receptors. [] Unlike Isoproterenol, which activates all β-adrenergic receptor subtypes, Vibegron demonstrates high selectivity for the β3 subtype. [] This selectivity is crucial for minimizing off-target effects and enhancing the safety profile of Vibegron in treating OAB.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Tolterodine is an antagonist of muscarinic acetylcholine receptors (Kis = 1.4, 2.7, 3.6, 3.1, and 2.2 nM for M1-5 receptors, respectively). It reduces intracellular calcium mobilization induced by carbachol (carbamoylcholine;) in bladder smooth muscle cells and submandibular gland cells isolated from cynomolgus monkeys (Kis = 3.16 and 2 nM, respectively). Tolterodine inhibits volume-induced bladder contractions and oxotremorine-induced salivation in rats (ID50s = 0.025 and 0.12 mg/kg, respectively). Formulations containing tolterodine have been used in the treatment of overactive bladder. A muscarinic receptor antagonist. Used in the treatment of urinary incontinence. Tolterodine Tartrate is a tertiary muscarinic antagonist, basically used to manage urinary frequency, urgency, and incontinence in detrusor instability. Tolterodine Tartrate is the tartrate salt form of tolterodine, a benzhydryl compound and a muscarinic receptor antagonist possessing both antimuscarinic and antispasmodic properties. Both tolterodine and its active metabolite, 5-hydroxymethyltolterodine, competitively blocks muscarinic receptors, thereby inhibiting acetylcholine receptor binding. This antagonistic action results in an increase in residual urine, reflecting an incomplete emptying of the bladder, and a decrease in detrusor pressure, indicating an antimuscarinic action on the lower urinary tract.. The 5-hydroxymethyl metabolite appears to contribute significantly to the therapeutic effects. An ANTIMUSCARINIC AGENT selective for the MUSCARINIC RECEPTORS of the BLADDER that is used in the treatment of URINARY INCONTINENCE and URINARY URGE INCONTINENCE.
Toltrazuril is an antiprotozoal agent that is widely used to prevent coccidia parasite infection in veterinary applications. The effectiveness of treatment appears to depend on the coccidian species, development stage of the parasite, and level of infection. Toltrazuril is a triazinetrione derivative used as an anticoccidial agent. It is widely used in chickens, turkeys, pigs, and cattle for the prevention and treatment of coccidiosis, by administration in drinking water. Toltrazuril and its major metabolite ponazuril (toltrazuril sulfone, Marquis) are triazine-based antiprotozoal drugs that have specific activity against apicomplexan coccidial infections. Toltrazuril has been used historically as a coccidiostat against coccidia infections of production animals. It is known to be efficacious against canine Isospora infections as well. Since toltrazuril, unlike sulfonamides, acts well against both merogony and gametogony phase coccidia, it has the benefit of interrupting or greatly reducing oocyst secretion.
Toloxatone is an inhibitor of monoamine oxidase A (MAO-A; Ki = 1.8 µM). It is selective for MAO-A over MAO-B (Ki = 44 µM). Toloxatone (100 mg/kg) inhibits deamination of serotonin (5-HT) and norepinephrine in rat brain. It also decreases immobility time in the forced swim test in mice when administered at a dose of 256 mg/kg. Toloxatone, aslo known as MD 69276, is an antidepressant launched in 1984 in France for the treatment of depression. It acts as a selective reversible inhibitor of MAO-A (RIMA). Toloxatone is a reversible monoamine oxidase A inhibitor (MAOI) and antidepressant. Toloxatone belongs to the aryloxazolidinones, a relatively new class of reversible monoamine oxidase A inhibitors (MAOI
Tolvaptan is an analytical reference standard categorized as a diuretic. Formulations containing diuretics have been abused as performance-enhancing drugs and masking agents in sports doping. This product is intended for use in analytical forensic applications. This product is also available as a general research tool. Tolvaptan is a nonpeptide vasopressin V2 receptor antagonist (IC50 = 3 nM for rat receptor) and a diuretic agent. It is selective for V2 over V1 receptors (IC50 = 0.58 μM). Tolvaptan increases urine volume by 3-fold in rats when administered at a dose of 0.54 mg/kg. It also reduces left ventricular end-systolic volumes and improves left ventricular ejection fraction in a rat model of myocardial infarction. Formulations containing tolvaptan have been used to treat hyponatremia. Tolvaptan is an orally bioavailable, selective, arginine vasopressin receptor 2 (V2, AVPR2) antagonist that can be used to treat hyponatremia. Upon oral administration, tolvaptan selectively and competitively binds to and blocks the V2 receptor located in the walls of the vasculature and luminal membranes of renal collecting ducts, thereby preventing the binding of vasopressin to the V2 receptor. This prevents water absorption in the kidneys and increases the excretion of electrolyte-free water via the kidneys. This reduces intravascular volume and increases serum sodium concentrations and osmolality. Tolvaptan is a vasopressin 2 receptor antagonist which is used for short term treatment of severe hyponatremia in patients with heart failure, cirrhosis or syndrome of inappropriate secretion of antidiuretic hormone (SIADH). It has been used experimentally to prevention progression of disease in autosomal dominant polycystic kidney disease (ADPKD). Tolvaptan recently has been implicated in causing serum aminotransferase elevations as well as clinically apprent acute liver injury during long term use. Tolvaptan is an organic molecular entity.